molecular formula C18H18N2O B4112602 2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 17064-48-1

2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B4112602
CAS No.: 17064-48-1
M. Wt: 278.3 g/mol
InChI Key: PBWKHJKVLUGQON-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is notable for its applications in various fields, including materials science and medicinal chemistry, due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-tert-butylbenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may yield reduced oxadiazole products.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole-2,5-diones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(4-tert-Butylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its antimicrobial and anticancer activities, showing promise in preclinical studies.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-transporting properties.

Mechanism of Action

The mechanism by which 2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole exerts its effects varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, disrupting biological pathways and leading to therapeutic effects. In materials science, its electronic properties facilitate charge transport in electronic devices.

Comparison with Similar Compounds

2-(4-tert-Butylphenyl)-5-phenyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2,5-Diphenyl-1,3,4-oxadiazole: Lacks the tert-butyl group, resulting in different electronic and steric properties.

    2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole: The methyl group provides less steric hindrance compared to the tert-butyl group, affecting its reactivity and applications.

    2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole:

The uniqueness of this compound lies in its combination of steric and electronic properties, which make it particularly suitable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-18(2,3)15-11-9-14(10-12-15)17-20-19-16(21-17)13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWKHJKVLUGQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387973
Record name STK259827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17064-48-1
Record name 2-[4-(1,1-Dimethylethyl)phenyl]-5-phenyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17064-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK259827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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